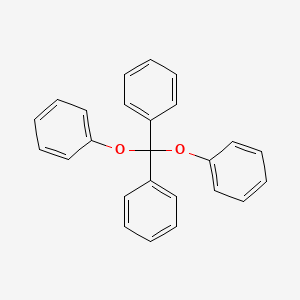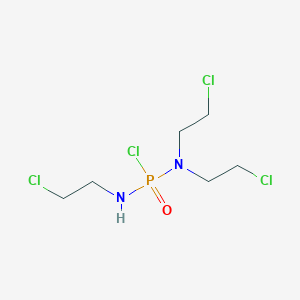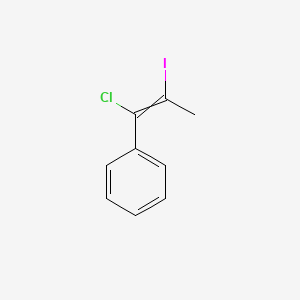
(1-Chloro-2-iodoprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is an organic compound that features both chlorine and iodine atoms attached to a propene chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-iodoprop-1-en-1-yl)benzene typically involves halogenation reactions. One common method is the addition of iodine chloride (ICl) to a propenylbenzene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring advanced purification methods such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
(1-Chloro-2-iodoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Chloro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both chlorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2-iodoprop-1-en-1-yl)benzene
- (1-Chloro-2-bromoprop-1-en-1-yl)benzene
- (1-Fluoro-2-iodoprop-1-en-1-yl)benzene
Uniqueness
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens in a single molecule provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
58696-51-8 |
|---|---|
Formule moléculaire |
C9H8ClI |
Poids moléculaire |
278.52 g/mol |
Nom IUPAC |
(1-chloro-2-iodoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
WUBJRBYAJPAHPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


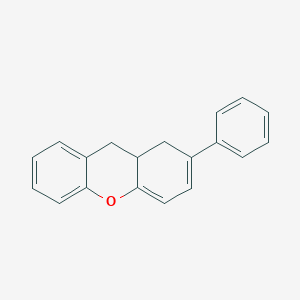


![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
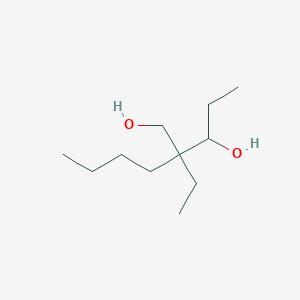
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
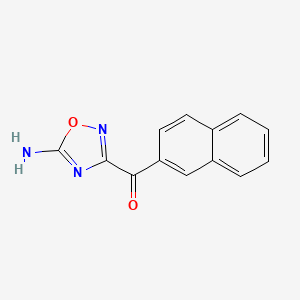
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
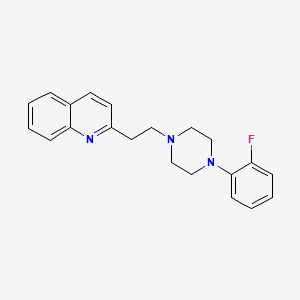
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
